N-(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylpropanamide-d5,monohydrochloride
Description
N-(1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylpropanamide-d5, monohydrochloride (CAS: 1474-34-6), also known as β-Hydroxythiofentanyl-d5, is a deuterated synthetic opioid derivative structurally related to fentanyl. Its core features include:
- Piperidine scaffold: A 4-piperidinyl moiety substituted with a 2-hydroxy-2-(thiophen-2-yl)ethyl group at the 1-position.
- Functional groups: An N-phenylpropanamide group and a deuterium (d5) label, likely at the propanamide methyl group, enhancing metabolic stability for research applications .
- Counterion: Monohydrochloride salt, improving solubility for pharmacological studies.
This compound is primarily utilized in analytical and metabolic research due to its deuterium labeling, which aids in tracking pharmacokinetic pathways and distinguishing it from non-deuterated analogs in mass spectrometry .
Properties
CAS No. |
2747917-90-2 |
|---|---|
Molecular Formula |
C20H27ClN2O2S |
Molecular Weight |
400.0 g/mol |
IUPAC Name |
2,2,3,3,3-pentadeuterio-N-[1-(2-hydroxy-2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C20H26N2O2S.ClH/c1-2-20(24)22(16-7-4-3-5-8-16)17-10-12-21(13-11-17)15-18(23)19-9-6-14-25-19;/h3-9,14,17-18,23H,2,10-13,15H2,1H3;1H/i1D3,2D2; |
InChI Key |
DDRHCFSCZKRXNT-LUIAAVAXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)N(C1CCN(CC1)CC(C2=CC=CS2)O)C3=CC=CC=C3.Cl |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CC(C2=CC=CS2)O)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylpropanamide-d5, monohydrochloride involves several steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Thiophene Group: The thiophene group is introduced via a substitution reaction, where a thiophene derivative reacts with the piperidine ring.
Hydroxylation: The hydroxyl group is added to the thiophene ring through an oxidation reaction.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the piperidine ring and the phenylpropanamide group
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound undergoes oxidation reactions, particularly during the hydroxylation step.
Reduction: Reduction reactions can be used to modify the functional groups on the piperidine ring.
Substitution: Substitution reactions are employed to introduce the thiophene group and other substituents
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Thiophene derivatives, phenylpropanamide
Major Products
The major products formed from these reactions include various intermediates that eventually lead to the final compound, N-(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylpropanamide-d5, monohydrochloride .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of fentanyl analogues.
Biology: Studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential use in pain management and as an analgesic in clinical settings.
Industry: Utilized in the development of new synthetic opioids and in the study of drug metabolism and pharmacokinetics
Mechanism of Action
The compound exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to reduced perception of pain. The molecular targets include the mu-opioid receptors, and the pathways involved are primarily related to pain modulation and analgesia .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Fentanyl Analogs
*Estimated based on deuterium substitution and HCl counterion.
Key Observations :
- Deuterium labeling (d5) differentiates it from non-deuterated analogs like β-Hydroxythiofentanyl, enabling precise metabolic tracking .
- Unlike W-18 (a sulfonamide derivative), the target compound retains the classic fentanyl propanamide backbone, suggesting higher μ-opioid receptor affinity .
Pharmacological and Metabolic Comparisons
Table 2: Pharmacodynamic and Pharmacokinetic Profiles
Key Findings :
- The target compound’s deuterium substitution slows hepatic metabolism, extending its half-life in vitro compared to non-deuterated analogs .
- Thiophene vs.
- Unlike W-15 and W-18, which exhibit negligible opioid activity, the target compound’s structural alignment with fentanyl suggests potent μ-opioid agonism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
